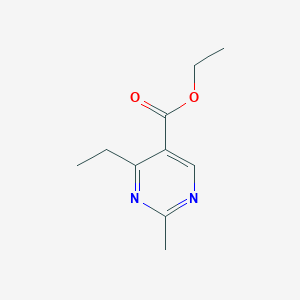

Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate

Description

Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate is a pyrimidine derivative featuring alkyl substituents at positions 2 (methyl) and 4 (ethyl), along with an ester group at position 3. Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science. Its synthesis typically involves cyclization reactions, such as the condensation of amidines with malonate derivatives, followed by functionalization steps like chlorination and dehalogenation .

Properties

IUPAC Name |

ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-4-9-8(10(13)14-5-2)6-11-7(3)12-9/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMQZVGORSUJMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NC=C1C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00562451 | |

| Record name | Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127957-88-4 | |

| Record name | Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylpyrimidine-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically conducted in large reactors with precise temperature and pressure control to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The pyrimidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

Ethyl 2-phenylpyrimidine-5-carboxylate (4c)

- Substituents : Phenyl (position 2), hydroxyl (position 4, intermediate), ester (position 5).

- Key Differences : The phenyl group at position 2 introduces strong electron-withdrawing effects, reducing ring electron density compared to the methyl group in the target compound. This impacts reactivity in substitution reactions.

- Synthesis : Achieved via condensation of benzamidine hydrochloride with diethyl 2-(ethoxymethylene)malonate, followed by chlorination (POCl₃) and dehalogenation (Zn/THF). Yield: 50% after purification .

- NMR Data : Aromatic protons appear at δ7.51–8.64 ppm (1H-NMR), distinct from alkyl-substituted analogs .

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

- Substituents : Chloro (position 4), methylthio (position 2), ester (position 5).

- Key Differences : The chloro group is electron-withdrawing, while methylthio is electron-donating. This combination creates a polarized ring, enhancing reactivity in nucleophilic aromatic substitution compared to the ethyl/methyl-substituted target compound .

- Applications : Used as an intermediate in drug synthesis due to its reactive chloro group .

Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate

- Substituents: Benzylamino (position 2), methyl (position 4), ester (position 5).

- Key Differences: The benzylamino group introduces hydrogen-bonding capacity and basicity, enabling interactions in biological systems. The methyl group at position 4 mirrors the target compound but lacks the ethyl group’s steric bulk .

Physicochemical Properties

Biological Activity

Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This compound can modulate the activity of various biological pathways, potentially leading to antimicrobial, anti-inflammatory, and anticancer effects. The exact mechanisms are still being elucidated, but they involve binding to molecular targets that influence cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The compound's mechanism may involve the inhibition of bacterial enzyme activity or disruption of cell membrane integrity.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity could be beneficial in treating inflammatory diseases .

Anticancer Potential

Emerging research highlights the anticancer potential of this compound. Preliminary studies have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis and inhibit cell proliferation through various pathways, including caspase activation and modulation of cell cycle progression .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 2-amino-4-methylpyrimidine-5-carboxylate | Amino group at position 2 | Antimicrobial, moderate cytotoxicity |

| Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate | Chlorine substitution at position 4 | Antiviral, anticancer |

| Ethyl 4-ethyl-2-phenylpyrimidine-5-carboxylate | Phenyl group at position 2 | Antimicrobial, anti-inflammatory |

The unique combination of ethyl and methyl groups in this compound may enhance its reactivity and biological efficacy compared to these similar compounds.

Case Studies and Research Findings

Recent studies have provided insights into the biological effects of this compound:

- Antimicrobial Study : A study conducted on various bacterial strains showed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Research : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in managing inflammatory conditions .

- Anticancer Activity : In vitro assays demonstrated that the compound reduced cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 12 µM. Further studies indicated that it triggered apoptosis through caspase activation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.